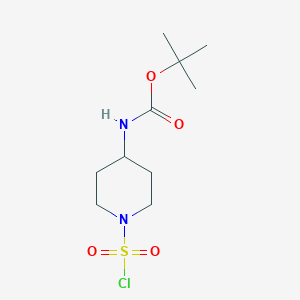
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C10H19ClN2O4S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chlorosulfonylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivative and tert-butyl carbamate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of sulfonyl derivatives.
Hydrolysis: Formation of piperidine and tert-butyl carbamate.
Scientific Research Applications
Chemistry: tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: The compound is studied for its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted products. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
- tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)methylcarbamate
- tert-butyl piperidin-4-ylcarbamate
Comparison:
- tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is unique due to the presence of the chlorosulfonyl group, which imparts specific reactivity and stability.
- tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)methylcarbamate has a similar structure but with a methyl group, which may affect its reactivity and applications.
- tert-butyl piperidin-4-ylcarbamate lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKYSDXKPUAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
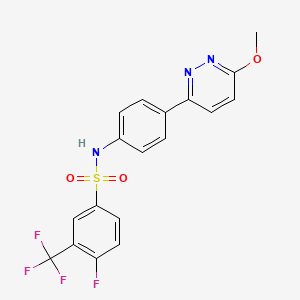
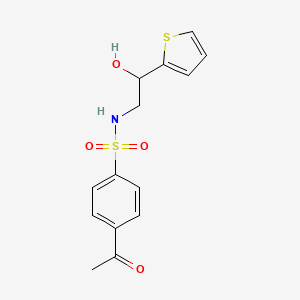
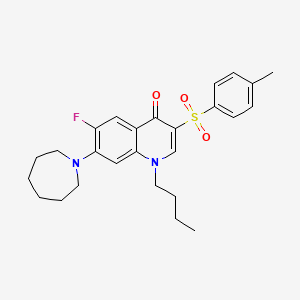
![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2941296.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)

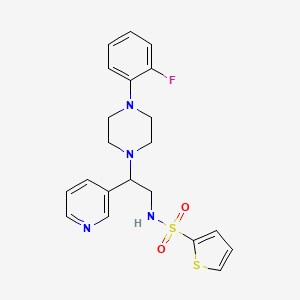
![N-{4-[(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2941301.png)
![N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2941306.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2941310.png)
